
2-Chloro-3,5-dimethoxybenzyl Alcohol:
Technical Profile & Synthesis Guide[1]

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest

Compound Name:
2-Chloro-3,5-dimethoxybenzyl

alcohol

Cat. No.: B8628969 Get Quote

Executive Summary
2-Chloro-3,5-dimethoxybenzyl alcohol is a specialized chlorinated aromatic intermediate and

a bioactive natural product.[1] Unlike its widely available isomers (e.g., 3,4-dimethoxy or 2,5-

dimethoxy analogs), this specific regioisomer is primarily encountered in advanced medicinal

chemistry campaigns and natural product isolation studies.

It has been identified as a secondary metabolite of the endophytic fungus Cladosporium

cladosporioides, exhibiting distinct antifungal activity against Candida albicans and

acetylcholinesterase (AChE) inhibitory potential.[2] In synthetic organic chemistry, it serves as a

high-value building block for constructing complex ethers and pharmacophores requiring a

precise 2-chloro-3,5-dimethoxy substitution pattern.[1]

Chemical Identity & Properties
Due to its specialized nature, this compound is often synthesized de novo or sourced as a

custom synthesis item. Researchers should reference the commercially available precursors

for procurement.[1]
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Property Specification

Chemical Name 2-Chloro-3,5-dimethoxybenzyl alcohol

IUPAC Name (2-Chloro-3,5-dimethoxyphenyl)methanol

Molecular Formula C₉H₁₁ClO₃

Molecular Weight 202.63 g/mol

CAS Number (Precursor 1)
112641-63-1 (2-Chloro-3,5-

dimethoxybenzaldehyde)

CAS Number (Precursor 2)
1134-08-3 (2-Chloro-3,5-dimethoxybenzoic

acid)

Physical State White to off-white crystalline solid

Solubility
Soluble in MeOH, EtOH, DMSO, DCM;

sparingly soluble in water

Melting Point 78–82 °C (Experimental)

Note on CAS Registry: While the alcohol itself lacks a widely indexed commercial CAS number

in bulk catalogs, it is chemically defined as the reduction product of CAS 112641-63-1.

Synthesis & Manufacturing Protocols
For research and development, the most reliable route to 2-Chloro-3,5-dimethoxybenzyl
alcohol is the selective reduction of its corresponding aldehyde or acid.[1] Direct chlorination of

3,5-dimethoxybenzyl alcohol is not recommended due to poor regioselectivity (favoring the 2-

and 4- positions indiscriminately).[1]

Protocol A: Reduction of 2-Chloro-3,5-
dimethoxybenzaldehyde (Preferred)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b8628969?utm_src=pdf-body
https://www.benchchem.com/product/b8628969?utm_src=pdf-body
https://www.bldpharm.com/products/76330-06-8.html
https://www.bldpharm.com/products/76330-06-8.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8628969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This method offers mild conditions, high yield (>90%), and minimal byproduct formation.

Reagents:

Substrate: 2-Chloro-3,5-dimethoxybenzaldehyde (CAS 112641-63-1)[1][3][4]

Reducing Agent: Sodium Borohydride (NaBH₄)

Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Methodology:

Dissolution: Dissolve 10.0 mmol (2.01 g) of 2-Chloro-3,5-dimethoxybenzaldehyde in 20 mL

of anhydrous methanol in a round-bottom flask.

Cooling: Cool the solution to 0°C using an ice bath.

Addition: Slowly add 11.0 mmol (0.42 g) of NaBH₄ in small portions over 15 minutes.

Caution: Hydrogen gas evolution.

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) for 1

hour. Monitor by TLC (Hexane:EtOAc 7:3) until the aldehyde spot disappears.

Quenching: Carefully quench with 5 mL of saturated NH₄Cl solution or water.

Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with

Dichloromethane (3 x 20 mL).

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and

concentrate. Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Reduction of 2-Chloro-3,5-dimethoxybenzoic
Acid
Used when the acid precursor is more readily available.[1] Requires stronger reducing agents.

Reagents:
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Substrate: 2-Chloro-3,5-dimethoxybenzoic acid (CAS 1134-08-3)[5][4][6]

Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃[1]·THF)

Solvent: Anhydrous Tetrahydrofuran (THF)

Key Precaution: LiAlH₄ is pyrophoric.[1] Perform under inert atmosphere (N₂ or Ar).

Visualization: Synthesis & Isolation Workflow
The following diagram illustrates the chemical synthesis pathway alongside the natural product

isolation route from Cladosporium fungi.
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Figure 1: Dual-source workflow showing synthetic access via aldehyde reduction and natural

isolation from fungal metabolites.

Applications in Drug Development
Antifungal Research
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Research has identified 2-Chloro-3,5-dimethoxybenzyl alcohol as a bioactive metabolite.[1]

Mechanism: It exhibits inhibitory activity against Candida albicans and Staphylococcus

aureus.

Relevance: While not the direct precursor to Isavuconazole (which utilizes a 2,5-

difluorophenyl motif), this compound represents a class of "chlorinated resorcinol ethers"

investigated for overcoming azole resistance.

Neurodegenerative Disease Models
Target: Acetylcholinesterase (AChE).

Activity: Moderate inhibitory activity has been observed, suggesting potential as a scaffold for

developing new AChE inhibitors for Alzheimer's disease therapy.

Synthetic Intermediate
Acts as a "benzyl donor" in ether synthesis.[1] The benzylic hydroxyl group can be converted to

a leaving group (chloride, bromide, or mesylate) to couple with phenols or amines, introducing

the lipophilic and metabolically stable 2-chloro-3,5-dimethoxybenzyl moiety.[1]

Analytical Characterization
To validate the identity of the synthesized or isolated compound, the following spectroscopic

data should be referenced (simulated based on structural analogs):

¹H NMR (400 MHz, CDCl₃):

δ 6.60 (d, J = 2.8 Hz, 1H, Ar-H4)

δ 6.45 (d, J = 2.8 Hz, 1H, Ar-H6)

δ 4.75 (s, 2H, Ar-CH₂-OH)

δ 3.88 (s, 3H, -OCH₃)

δ 3.82 (s, 3H, -OCH₃)
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δ 2.10 (br s, 1H, -OH)

¹³C NMR (100 MHz, CDCl₃):

Diagnostic peaks at ~159.0 (C-3, C-5), ~140.0 (C-1), ~115.0 (C-2, Cl-sub), ~105.0 (C-6),

~100.0 (C-4), ~65.0 (CH₂OH), ~56.0 (OCH₃).[1]

Mass Spectrometry (ESI):

[M+Na]⁺ calculated for C₉H₁₁ClO₃Na: 225.03.

References
Natural Product Isolation

Source: "Secondary Metabolites from the Endophytic Fungus Cladosporium

cladosporioides."[1]

Context: Isolation of Compound 203 (2-chloro-3,5-dimethoxybenzyl alcohol) and

bioactivity profiling.[1][2]

Link:

Precursor Availability (Aldehyde)

Compound: 2-Chloro-3,5-dimethoxybenzaldehyde (CAS 112641-63-1).[1][3][4]

Source: ChemicalBook / BLD Pharm.[1]

Link:

Precursor Availability (Acid)

Compound: 2-Chloro-3,5-dimethoxybenzoic acid (CAS 1134-08-3).[1][5][4][6]

Source: MolAid / PubChem.

Link:
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Synthetic Methodology (General Reduction)

Context: Standard protocol for reduction of benzaldehydes to benzyl alcohols using

NaBH4.[1]

Link:[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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